2-(6-Cyanopyridin-3-yl)acetic acid is an organic compound with the molecular formula . It features a pyridine ring substituted with a cyano group at the 6-position and an acetic acid moiety at the 3-position. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block in organic synthesis and its biological activities.
The compound is cataloged under the CAS number 1211526-77-0 and has been referenced in various chemical databases, including PubChem and BenchChem. Its synthesis and applications have been discussed in scientific literature and patents, highlighting its relevance in research and industrial contexts .
2-(6-Cyanopyridin-3-yl)acetic acid belongs to the class of pyridine derivatives, specifically those containing carboxylic acids. It is characterized by its unique functional groups, which contribute to its chemical reactivity and potential biological effects.
The synthesis of 2-(6-Cyanopyridin-3-yl)acetic acid typically involves the reaction of 3-cyanopyridine with acetic acid derivatives. One common method includes using cyanoacetic acid hydrazones reacted with piperidine acetate under reflux conditions. This approach allows for the formation of the desired product through nucleophilic substitution reactions.
The reaction conditions are crucial for optimizing yield and purity. Generally, the synthesis is performed in organic solvents such as dimethylformamide or acetonitrile at elevated temperatures to facilitate the reaction. The purification of the final product often involves recrystallization or chromatography techniques to achieve the desired quality.
2-(6-Cyanopyridin-3-yl)acetic acid can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving optimal results.
The mechanism of action for 2-(6-Cyanopyridin-3-yl)acetic acid involves its interaction with specific molecular targets within biological systems. The cyano group may engage in hydrogen bonding or electrostatic interactions with active sites on enzymes or receptors, while the acetic acid moiety can undergo hydrolysis to release biologically active metabolites.
This interaction may modulate various biological pathways, leading to potential pharmacological effects such as antiproliferative activity, making it a candidate for further investigation in medicinal chemistry.
These properties make 2-(6-Cyanopyridin-3-yl)acetic acid suitable for various applications in organic synthesis and biological studies .
2-(6-Cyanopyridin-3-yl)acetic acid has several significant applications:
This compound's diverse applications underscore its importance in scientific research and industrial processes, paving the way for future advancements in these fields.
The cyanopyridine scaffold, characterized by a pyridine ring bearing a nitrile group, has evolved from a structural curiosity to a cornerstone of modern medicinal chemistry. Early pharmacophores incorporating simple pyridine motifs, such as niacin (nicotinic acid), demonstrated the inherent bioactivity of nitrogen-containing heterocycles, but suffered from metabolic instability and limited target specificity [3] [5]. The strategic introduction of the cyano group (-C≡N) at the pyridine C-2, C-3, or C-6 positions addressed these limitations by enhancing electronic properties and enabling diverse hydrogen-bonding interactions with biological targets. This transformation marked a critical shift toward rationally designed cyanopyridine derivatives in the late 20th century [3] [8].
The 2000s witnessed seminal breakthroughs with FDA approvals of cyanopyridine-containing kinase inhibitors. Neratinib, an irreversible inhibitor of HER2/EGFR kinases for breast cancer therapy, exemplifies this era. Its 3-cyanopyridine moiety directly participates in binding interactions with kinase ATP pockets, enhancing potency and selectivity [4]. Concurrently, abiraterone acetate, a steroidal CYP17A1 inhibitor featuring a pyridinyl nitrile group, revolutionized prostate cancer treatment by disrupting androgen biosynthesis [10]. These successes validated cyanopyridine as a privileged scaffold, driving extensive exploration of its derivatives.
Table 1: Evolution of Key Cyanopyridine-Based Pharmacophores
Era | Representative Compound | Therapeutic Area | Key Structural Feature | Impact |
---|---|---|---|---|
Pre-1980s | Niacin (Vitamin B3) | Dyslipidemia | Pyridine-3-carboxylic acid | Established pyridine bioactivity; limited target specificity |
1990s–2000s | Sulfapyridine | Antibacterial | Pyridine-sulfanilamide hybrid | Early hybrid scaffold; limited by resistance |
2000s–Present | Neratinib | Breast Cancer (HER2+) | 3-Cyanopyridine | Targeted kinase inhibition; covalent binding |
2010s–Present | Abiraterone acetate | Prostate Cancer | 3-Pyridinyl nitrile on steroid | Androgen biosynthesis inhibition; first-line therapy |
2020s | VEGFR-2/HER-2 inhibitors* | Oncology (multi-target) | 3-Cyanopyridone fusion | Dual kinase inhibition; circumvents resistance [4] [10] |
* Represented by compounds like 5a/5e (IC₅₀ = 1.39–1.77 µM vs. MCF-7 cells) [4]
Recent innovations focus on molecular hybridization, fusing cyanopyridine cores with complementary pharmacophores. Examples include cyanopyridine-1,3,4-oxadiazoles (e.g., 4e, IC₅₀ = 8.352 µM against MCF-7) [9] and steroidal 17-cyanopyridines (e.g., 4j, IC₅₀ = 2.0 µM against PC-3 prostate cancer cells) [10]. These hybrids exploit synergistic bioactivity while optimizing pharmacokinetics. Computational methods now enable precise tuning of cyanopyridine electronics, as demonstrated by DFT studies confirming charge delocalization in the nitrile-pyridine system enhances target binding [9].
The 6-cyanopyridin-3-yl group, specifically, has emerged as a high-value subunit in drug design due to its unique spatial and electronic configuration. The meta-relationship between the ring nitrogen and nitrile group creates an asymmetric dipole moment (µ ≈ 4.5 D), facilitating strong, directional interactions with polar residues in enzyme active sites [4] [8]. For instance, in dual VEGFR-2/HER-2 inhibitors like 5a and 5e, the 6-cyanopyridin-3-yl component forms:
Table 2: Molecular Interactions Enabled by 6-Cyanopyridin-3-yl Group
Interaction Type | Biological Target | Amino Acid Residues Involved | Functional Role |
---|---|---|---|
Hydrogen Bonding | VEGFR-2 Kinase | Cys919 (Backbone NH) | Anchors compound in ATP-binding cleft; enhances binding affinity |
Hydrogen Bonding | HER-2 Kinase | Met801 (Backbone C=O) | Stabilizes inactive kinase conformation |
π-Stacking | VEGFR-2 Hydrophobic Region | Phe1047, Phe1045 | Enhances hydrophobic complementarity; reduces off-target effects |
Dipole-Dipole | Topoisomerase-IIβ | Asn91, Arg98 | Facilitates DNA-intercalation in docking studies [9] |
Physicochemical advantages include improved metabolic stability over unsubstituted pyridines. The electron-withdrawing nitrile reduces susceptibility to CYP450-mediated oxidation at C-4/C-6 positions. Comparative studies show 6-cyanopyridin-3-yl derivatives exhibit ~2-fold higher microsomal half-lives than their methylpyridine analogs [7]. Additionally, the nitrile group contributes to balanced lipophilicity (cLogP typically 1.0–2.5), enhancing membrane permeability while maintaining aqueous solubility—a critical factor for oral bioavailability [6] [8].
Synthetic versatility enables diverse derivatization. The acetic acid moiety in 2-(6-cyanopyridin-3-yl)acetic acid (CAS 502509-05-9) serves as a handle for:
This adaptability is evidenced in multi-step syntheses of complex agents like TRPV4 antagonists, where 6-cyanopyridin-3-yl intermediates undergo Buchwald-Hartwig amination to install key pharmacophores [7]. The commercial availability of this building block (purity: 85–99.8%) further accelerates drug discovery [6].
Table 3: Physicochemical and Synthetic Properties of 2-(6-Cyanopyridin-3-yl)acetic Acid
Property | Value/Characteristic | Significance in Drug Design |
---|---|---|
CAS Number | 502509-05-9 | Standardized identification |
Molecular Formula | C₈H₆N₂O₂ | Confirms elemental composition |
Molecular Weight | 162.15 g/mol | Ideal for fragment-based design (<300 Da) |
Boiling Point | 397.2°C at 760 mmHg | Indicates thermal stability |
Density | 1.34 g/cm³ | Informs formulation development |
logP (Calculated) | ~0.58 [6] | Predicts favorable membrane permeability |
Hydrogen Bond Acceptors | 4 (Nitrile N, Pyridine N, Two O) | Enhances target binding and solubility |
Key Synthetic Reactions | Amidation, Esterification, Cyclocondensations | Enables rapid generation of structural diversity [9] |
Emerging applications exploit its role in pro-drug activation and metal chelation. The nitrile can be hydrolyzed in vivo to carboxylic acids, unmasking latent functionality. Additionally, the pyridine nitrogen coordinates transition metals (e.g., Cu²⁺, Fe³⁺), enabling design of metalloenzyme inhibitors or antioxidant agents, as seen in compounds with moderate iron chelation activity (e.g., 5d) [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9